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1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol

Cat. No.: B13551214
M. Wt: 142.20 g/mol
InChI Key: ZDVHGGYMNZRLLY-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyran (B127337) Scaffolds in Complex Molecule Construction

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a structural motif found in a vast array of biologically active natural products. Its prevalence has made the development of synthetic methodologies for constructing this ring system a key objective in organic synthesis. chemeo.com The incorporation of the THP scaffold can impart favorable pharmacological properties to a molecule, such as improved metabolic stability and binding affinity. nih.gov

Various strategies have been developed for the diastereoselective synthesis of polysubstituted tetrahydropyrans, reflecting their importance. googleapis.comnih.gov Methods such as the Prins cyclization, hetero-Diels-Alder reactions, and metal-mediated cyclizations are commonly employed to create these structures with high stereocontrol. nist.govsigmaaldrich.comnist.gov The ability to install multiple stereocenters on the THP ring makes it a valuable building block in the total synthesis of complex molecules. chemeo.comnih.gov For instance, functionalized THP scaffolds are utilized in drug discovery programs to generate libraries of sp³-rich compounds with diverse three-dimensional shapes. nist.gov

Role of Allylic Alcohols as Versatile Synthons

Allylic alcohols are organic compounds that feature a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond. researchgate.net This arrangement confers unique reactivity, making them exceptionally versatile intermediates, or synthons, in organic synthesis. mdpi.commdpi.com They serve as precursors for a wide range of other functional groups and are instrumental in forming complex molecular structures. researchgate.netmdpi.com

The utility of allylic alcohols stems from their ability to undergo a variety of transformations. nih.gov They can be readily oxidized to form enones, subjected to epoxidation (often with high stereoselectivity, as in the Sharpless epoxidation), or used in substitution reactions. mdpi.comnih.gov Furthermore, allylic alcohols can act as precursors to allylic carbanions or be used in transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Their diverse reactivity has cemented their role as essential building blocks in the synthesis of natural products and other complex organic molecules. google.com

Overview of 1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol in Contemporary Chemical Research

A comprehensive review of publicly available scientific literature indicates that the specific compound, this compound, is not extensively documented in contemporary chemical research. While its constituent parts, the tetrahydropyran-3-ol and the allyl alcohol moieties, are common synthetic intermediates, detailed studies focusing on this particular combination are scarce.

While specific research applications for this compound are not well-reported, its synthesis would likely involve the addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide or vinyllithium) to tetrahydro-2H-pyran-3-carbaldehyde. The properties and reactivity of this compound would be of interest to synthetic chemists looking to create novel molecular frameworks incorporating both a tetrahydropyran ring and a versatile allylic alcohol functional group. Further research is required to fully elucidate the potential applications and synthetic utility of this specific chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B13551214 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(oxan-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H14O2/c1-2-8(9)7-4-3-5-10-6-7/h2,7-9H,1,3-6H2

InChI Key

ZDVHGGYMNZRLLY-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CCCOC1)O

Origin of Product

United States

Synthetic Methodologies for 1 Tetrahydro 2h Pyran 3 Yl Prop 2 En 1 Ol

Direct Synthesis Approaches

Direct synthesis of 1-(tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol can be envisioned through a convergent approach where the tetrahydropyran (B127337) ring is first constructed and then functionalized with the allyl alcohol moiety, or through a more linear sequence where the functionalities are built up sequentially.

Formation of the Tetrahydropyran Ring System

The tetrahydropyran ring is a common motif in many natural products, and numerous methods for its synthesis have been developed. researchgate.netyork.ac.uk A prominent and powerful strategy for constructing THP rings is the Prins cyclization. nih.govbeilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. acs.orgacs.org For the synthesis of a 3-substituted THP precursor, a strategically substituted homoallylic alcohol could be reacted with formaldehyde. The resulting oxocarbenium ion intermediate undergoes cyclization to form the THP ring. beilstein-journals.org

Another versatile approach involves the hetero-Diels-Alder reaction, where a diene reacts with an aldehyde to form a dihydropyran, which can then be reduced to the corresponding tetrahydropyran. Organocatalytic methods have also emerged as powerful tools for the construction of functionalized tetrahydropyrans through cascade reactions, such as Michael-Henry-ketalization sequences. nih.govacs.org

MethodDescriptionTypical ReagentsKey Intermediate
Prins Cyclization Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. beilstein-journals.orgacs.orgLewis or Brønsted acids (e.g., BF₃·OEt₂, TFA). acs.orgacs.orgOxocarbenium ion. beilstein-journals.org
Hetero-Diels-Alder [4+2] cycloaddition between a conjugated diene and a dienophile (e.g., an aldehyde).Lewis acid catalysts.Dihydropyran.
Organocatalytic Cascade Multi-step reaction sequence catalyzed by a small organic molecule. nih.govrsc.orgChiral amines, squaramides. nih.govnih.govVaries by cascade.

Introduction of the Allylic Alcohol Moiety

Once a suitable tetrahydropyran precursor functionalized at the 3-position is obtained, such as tetrahydropyran-3-carbaldehyde, the allyl alcohol side chain can be introduced. A standard and effective method for this transformation is the nucleophilic addition of an allyl organometallic reagent to the aldehyde.

Commonly used reagents for this purpose include allylmagnesium bromide (a Grignard reagent) or allyllithium. nih.govmasterorganicchemistry.commasterorganicchemistry.com These reagents add to the carbonyl carbon of the aldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired allylic alcohol.

A more chemoselective alternative is the Nozaki-Hiyama-Kishi (NHK) reaction. wikipedia.orgillinois.edu This chromium(II)-mediated coupling is highly tolerant of other functional groups and effectively couples an allyl halide with an aldehyde to form the corresponding alcohol. jk-sci.com The reaction is often catalyzed by a nickel(II) salt, which enhances its efficiency. wikipedia.org

ReactionReagentDescription
Grignard Reaction Allylmagnesium bromideNucleophilic addition of the allyl group to the aldehyde carbonyl. masterorganicchemistry.com
Nozaki-Hiyama-Kishi (NHK) Reaction Allyl halide, CrCl₂, NiCl₂ (cat.)Chemoselective coupling of an allyl halide and an aldehyde. wikipedia.orgjk-sci.com

Stereoselective Synthesis Strategies

Controlling the absolute and relative stereochemistry of the two stereocenters in this compound is a significant challenge. Stereoselective strategies are employed to achieve high levels of diastereo- and enantioselectivity.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. york.ac.ukwikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

In a hypothetical synthesis of the target molecule, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a precursor to form, for example, a chiral amide or ester. nih.gov This auxiliary would then direct the diastereoselective formation of the tetrahydropyran ring or the addition of the allyl group. For instance, an Evans aldol (B89426) addition could be used to set the stereochemistry of a homoallylic alcohol precursor, which then undergoes a diastereoselective Prins cyclization. beilstein-journals.org

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

For the synthesis of this compound, an asymmetric Prins cyclization could be employed to form the tetrahydropyran ring enantioselectively. acs.orgthieme-connect.comorganic-chemistry.org Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), have been developed to catalyze such reactions with high enantioselectivity. acs.orgacs.org

Alternatively, the stereocenter on the allylic alcohol could be set using an asymmetric allylation of tetrahydropyran-3-carbaldehyde. Catalytic asymmetric vinylation of aldehydes is a well-established method for producing chiral allylic alcohols. organic-chemistry.org Furthermore, recent advances in metallaphotoredox-catalyzed asymmetric NHK reactions offer a pathway to chiral allylic alcohols under mild conditions. researchgate.net Organocatalysis also provides powerful methods for the asymmetric synthesis of functionalized tetrahydropyrans. rsc.orgnih.govrsc.org

Catalytic MethodCatalyst TypeApplicationExpected Outcome
Asymmetric Prins Cyclization Chiral Brønsted Acid (e.g., iIDP) acs.orgorganic-chemistry.orgFormation of the THP ringEnantioenriched tetrahydropyran precursor
Asymmetric Allylation Chiral Lewis Acid or OrganocatalystAddition of allyl group to an aldehydeEnantioenriched allylic alcohol
Asymmetric NHK Reaction Chiral Nickel/Photocatalyst System researchgate.netCoupling of allyl halide and aldehydeEnantioenriched allylic alcohol

Diastereoselective Transformations

Diastereoselective reactions rely on the influence of one or more existing stereocenters in a molecule to control the formation of a new stereocenter. If a chiral, enantiomerically pure precursor for the tetrahydropyran ring is used, such as a derivative prepared from the chiral pool, it can direct the stereochemical outcome of the subsequent allylation step.

For example, the addition of a Grignard or organolithium reagent to a chiral aldehyde can proceed with high diastereoselectivity, often predictable by Felkin-Anh or Cram chelation models. The inherent steric and electronic properties of the chiral tetrahydropyran-3-carbaldehyde would favor the approach of the allyl nucleophile from one face over the other, leading to one diastereomer of the product in excess. The stereochemical outcome of such cascade processes can often be rationalized by nucleophilic additions to cyclic oxocarbenium ions. nih.gov

Derivatization from Precursor Compounds

The synthesis of the target molecule can be efficiently achieved by starting with compounds that already contain the tetrahydropyran ring or the allylic alcohol functional group, followed by strategic modifications.

Modification of Tetrahydropyran-Substituted Precursors

One of the primary strategies for the synthesis of this compound involves the derivatization of a precursor that already contains the tetrahydropyran ring. A common starting material for this approach is a tetrahydropyran derivative with a functional group at the 3-position that can be elaborated into the desired allylic alcohol side chain.

A key reaction in this regard is the Prins cyclization, which can be utilized to form the tetrahydropyran ring and simultaneously introduce functionality that can be converted to the target structure. The general mechanism of the Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, leading to the formation of a tetrahydropyran-4-ol derivative. abo.fi While this method forms the ring, the principles can be applied to understand the reactivity of precursors. For instance, a tetrahydropyran-3-carboxaldehyde can serve as a key precursor. This aldehyde can be reacted with a vinyl nucleophile, such as vinylmagnesium bromide or vinyllithium, in a Grignard or organolithium reaction, respectively. This would be followed by an aqueous workup to yield this compound.

Another approach involves a Wittig-type reaction on a tetrahydropyran-3-yl methyl ketone. This would generate an alkene, which could then be selectively reduced to the desired allylic alcohol. The stereoselectivity of these reactions is often a critical consideration, and the choice of reagents and reaction conditions can influence the diastereomeric outcome.

The table below summarizes potential modifications of tetrahydropyran-substituted precursors.

PrecursorReagent(s)Key TransformationProduct
Tetrahydropyran-3-carboxaldehyde1. Vinylmagnesium bromide 2. H₂OGrignard ReactionThis compound
Tetrahydropyran-3-yl methyl ketone1. (CH₃)₃S⁺I⁻, NaH 2. ReductionCorey-Chaykovsky Reaction & ReductionThis compound
3-(Bromomethyl)tetrahydro-2H-pyran1. Mg, THF 2. AcroleinGrignard Formation & AdditionThis compound

Functional Group Interconversions on Allylic Alcohol Side Chain

Once the this compound scaffold is in place, a variety of functional group interconversions can be performed on the allylic alcohol side chain to synthesize derivatives with diverse properties. The reactivity of the hydroxyl group and the adjacent double bond allows for a range of chemical transformations.

Epoxidation: A significant modification is the epoxidation of the double bond. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.orgwayne.edu This reaction utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate ligand to direct the stereochemistry of the resulting epoxide. wayne.edu This transformation is highly valuable for the synthesis of chiral building blocks.

Oxidation: The secondary alcohol of the allylic moiety can be oxidized to a ketone, yielding 1-(tetrahydro-2H-pyran-3-yl)prop-2-en-1-one. A variety of oxidizing agents can be employed, with reagents like manganese dioxide (MnO₂) being particularly selective for the oxidation of allylic alcohols.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction, provide a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. mdpi.com This allows for the introduction of a wide array of substituents at the allylic position.

The following table outlines key functional group interconversions on the allylic alcohol side chain.

Starting MaterialReagent(s)Key TransformationProduct
This compoundTi(O-i-Pr)₄, (+)-DET, TBHPSharpless Epoxidation(2R,3R)-3-(Tetrahydro-2H-pyran-3-yl)oxiran-2-yl)methanol
This compoundMnO₂Oxidation1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-one
This compound1. TsCl, Pyridine 2. Nu⁻, Pd(0) catalystTosylation & Allylic Substitution3-(1-Nu-prop-2-en-1-yl)tetrahydro-2H-pyran

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis of this compound and its derivatives.

Prins Cyclization: The Prins cyclization proceeds through an acid-catalyzed mechanism. utexas.edu The reaction is initiated by the protonation of an aldehyde, which is then attacked by the double bond of a homoallylic alcohol to form a resonance-stabilized oxocarbenium ion intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization to form the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization is often controlled by chair-like transition states, where substituents prefer to occupy equatorial positions to minimize steric strain. nih.gov

Sharpless Asymmetric Epoxidation: The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex. mdpi.comnih.gov The allylic alcohol substrate and the tert-butyl hydroperoxide oxidant coordinate to one of the titanium centers. wayne.edu The chiral tartrate ligand creates a chiral environment around the titanium atom, which directs the delivery of the oxygen atom from the hydroperoxide to one face of the double bond, leading to a high degree of enantioselectivity. wayne.edu Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states and elucidate the factors controlling the enantioselectivity. wayne.edunih.gov

Palladium-Catalyzed Allylic Substitution: The mechanism of the palladium-catalyzed allylic substitution (Tsuji-Trost reaction) begins with the oxidative addition of a palladium(0) complex to an allylic substrate with a good leaving group, forming a π-allylpalladium(II) complex. mdpi.comnih.gov A nucleophile then attacks this complex, typically from the face opposite to the palladium atom, leading to the formation of the product and regeneration of the palladium(0) catalyst. nih.gov The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the ligands on the palladium catalyst, the nucleophile, and the substrate. acs.org

Chemical Reactivity and Transformations of 1 Tetrahydro 2h Pyran 3 Yl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Functionality

The allylic alcohol group, which consists of a hydroxyl group attached to a carbon atom adjacent to a double bond, is a key site of reactivity. Its transformations include oxidation, reduction, substitution of the hydroxyl group, and participation in pericyclic rearrangements.

Oxidation and Reduction Reactions

The oxidation of secondary allylic alcohols can be challenging but is achievable using various reagents to yield the corresponding α,β-unsaturated ketone, 1-(tetrahydro-2H-pyran-3-yl)prop-2-en-1-one. Flavin-dependent oxidases, for instance, have been explored for the chemo- and stereoselective oxidation of racemic secondary allylic alcohols using molecular oxygen. nih.gov Other chemical protocols may employ reagents like manganese dioxide (MnO₂) or chromium-based oxidants, which are known for selectively oxidizing allylic alcohols. libretexts.org Merging a copper-catalyzed oxidation using O₂ with a subsequent chlorite (B76162) oxidation is another effective method for converting allylic alcohols into carboxylic acids. rsc.org

Conversely, the reduction of the corresponding ketone, 1-(tetrahydro-2H-pyran-3-yl)prop-2-en-1-one, would regenerate the allylic alcohol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, forming the alcohol upon workup.

A summary of common reagents for these transformations is presented below.

TransformationReagent ClassSpecific ExamplesProduct
Oxidation Metal OxidesManganese Dioxide (MnO₂)1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-one
BiocatalystsFlavin-dependent oxidases1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-one
Copper CatalystsCu/O₂ followed by NaClO₂Tetrahydro-2H-pyran-3-carboxylic acid derivative
Reduction Hydride ReagentsSodium Borohydride (NaBH₄)1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol
Lithium Aluminum Hydride (LiAlH₄)This compound

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com This reaction is an equilibrium process that can be driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.com Alternatively, using more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a more direct and often irreversible route to the corresponding ester.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

ReactionReagentsCatalyst/BaseProduct Type
Fischer Esterification Carboxylic Acid (R-COOH)Acid (e.g., H₂SO₄)Ester
Acylation Acyl Chloride (R-COCl)Base (e.g., Pyridine)Ester
Williamson Ether Synthesis Alkyl Halide (R-X)Strong Base (e.g., NaH)Ether

acs.orgacs.org-Sigmatropic Rearrangements

The allylic alcohol structure of this compound makes it a prime candidate for acs.orgacs.org-sigmatropic rearrangements, a class of pericyclic reactions that are powerful tools for forming carbon-carbon bonds. nih.govrsc.org One of the most notable examples is the Johnson-Claisen rearrangement. libretexts.orgwikipedia.org

In the Johnson-Claisen rearrangement, the allylic alcohol is heated with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst, such as propionic acid. wikipedia.org The reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a concerted acs.orgacs.org-sigmatropic rearrangement. nih.gov This process typically involves a highly ordered, chair-like six-membered transition state and results in the formation of a γ,δ-unsaturated ester with the creation of a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com This transformation is valued for its high stereoselectivity. nih.gov

Reactions of the Alkene Moiety

The carbon-carbon double bond in the allyl group is electron-rich and serves as a site for various addition reactions.

Electrophilic Additions

The alkene moiety readily undergoes electrophilic addition reactions. libretexts.org For instance, treatment with hydrogen halides (HX, where X = Cl, Br, I) leads to the formation of a halohydrin. The reaction is initiated by the attack of the π-electrons of the double bond on the electrophilic hydrogen of the HX molecule, forming a carbocation intermediate. libretexts.org The subsequent attack of the halide ion on the carbocation completes the addition. The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Other electrophilic additions include halogenation (with Br₂ or Cl₂), which proceeds through a cyclic halonium ion intermediate, and hydration (addition of water) in the presence of a strong acid catalyst, which yields a diol.

Catalytic Hydrogenation and Hydrofunctionalization

The double bond can be saturated through catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). The reaction is typically syn-selective, meaning both hydrogen atoms add to the same face of the double bond, resulting in the formation of 1-(tetrahydro-2H-pyran-3-yl)propan-1-ol. Iron-catalyzed transfer hydrogenation using isopropanol (B130326) as the hydrogen source is another effective method. nih.govacs.org Iridium-based catalysts have also been shown to be effective for the hydrogenation of various allylic alcohols. acs.orgnih.gov

Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the double bond. A key example is hydroboration-oxidation. In this two-step process, the alkene first reacts with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution. This sequence results in the anti-Markovnikov addition of water across the double bond, yielding 1-(tetrahydro-2H-pyran-3-yl)propane-1,3-diol.

ReactionReagentsCatalystProduct
Catalytic Hydrogenation H₂Pd/C, PtO₂, or Ni1-(Tetrahydro-2H-pyran-3-yl)propan-1-ol
Transfer Hydrogenation IsopropanolIron complex1-(Tetrahydro-2H-pyran-3-yl)propan-1-ol
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH-1-(Tetrahydro-2H-pyran-3-yl)propane-1,3-diol

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds. For this compound, which contains a terminal olefin in its allylic alcohol moiety, both intramolecular (Ring-Closing Metathesis, RCM) and intermolecular (Cross-Metathesis, CM) reactions are theoretically possible, provided suitable reaction partners and catalysts are employed. These reactions are typically catalyzed by ruthenium or molybdenum carbene complexes, such as Grubbs' or Schrock's catalysts.

Cross-Metathesis (CM): In a cross-metathesis reaction, this compound would react with a partner olefin to form a new, substituted olefin, with the release of ethylene (B1197577) as a byproduct. The selectivity of this reaction can be challenging, as it can lead to a mixture of homocoupled and cross-coupled products. However, by using an excess of one olefin or by choosing olefins with different reactivities, good yields of the desired cross-coupled product can often be achieved. For secondary allylic alcohols like the title compound, the choice of catalyst is crucial, with second-generation Grubbs' catalysts often showing improved efficiency for sterically hindered substrates. acs.orgrsc.org

Ring-Closing Metathesis (RCM): To undergo RCM, the substrate must contain at least two olefinic groups. Therefore, this compound would first need to be functionalized with a second olefin-containing moiety. For instance, esterification of the hydroxyl group with an unsaturated carboxylic acid (e.g., acrylic acid) would yield a diene substrate suitable for RCM. The subsequent metathesis reaction, driven by the formation of a stable cyclic product and the release of ethylene, could produce novel fused or spirocyclic structures incorporating the tetrahydropyran (B127337) ring. acs.orgorganic-chemistry.org The success of RCM is highly dependent on the length and nature of the tether connecting the two olefins, which influences the thermodynamics and kinetics of the ring-closure.

Table 1: Common Catalysts for Olefin Metathesis
Catalyst NameGeneration/TypeKey Characteristics
Grubbs' CatalystFirst GenerationGood functional group tolerance, effective for RCM of terminal dienes.
Grubbs' CatalystSecond GenerationHigher activity, broader substrate scope including more sterically hindered and electron-deficient olefins. acs.org
Hoveyda-Grubbs CatalystsSecond GenerationEnhanced stability and recyclability, often used for RCM and CM.
Schrock's CatalystMolybdenum-basedVery high activity, particularly for sterically demanding substrates, but more sensitive to air and functional groups.

Transformations of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is a cyclic ether and, while generally stable, can undergo ring-opening reactions under specific conditions, most commonly under acid catalysis. The presence of the ether oxygen atom allows for protonation by a Brønsted acid, which activates the ring toward nucleophilic attack.

In the case of this compound, an acid-catalyzed ring-opening would likely proceed via protonation of the ring oxygen. This would be followed by a nucleophilic attack at either the C-2 or C-6 position. The regioselectivity of the attack would be influenced by steric hindrance and the nature of the nucleophile. If water or another external nucleophile is present, the reaction would result in a linear diol product. For example, reaction with aqueous acid could yield 1,5,6-trihydroxy-oct-7-en-3-yl derivatives. Theoretical studies on the ring-opening of the related five-membered ring, tetrahydrofuran (B95107) (THF), indicate that such reactions can also be promoted by Frustrated Lewis Pairs (FLPs), which activate the C-O bond. thieme-connect.de

The compound this compound possesses two main stereocenters: the C-3 carbon of the tetrahydropyran ring and the carbon of the allylic alcohol. The stereochemistry of these centers can potentially be altered through specific chemical reactions.

Inversion of the Allylic Alcohol Center: The stereochemistry of the secondary alcohol can be inverted using the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction converts an alcohol into various other functional groups with a clean inversion of configuration, following an S_N2 mechanism. organic-chemistry.orgnih.gov The process involves activating the alcohol with a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). The activated alcohol is then displaced by a suitable pronucleophile, for example, benzoic acid. Subsequent hydrolysis of the resulting benzoate (B1203000) ester would yield the epimeric allylic alcohol. Studies on other cyclic allylic alcohols have shown that while the S_N2 product is major, minor amounts of non-S_N2 products can also form. acs.org

Table 2: Typical Reagents for the Mitsunobu Reaction
Reagent TypeExampleFunction
PhosphineTriphenylphosphine (PPh₃)Activates the alcohol by forming a phosphonium (B103445) intermediate. organic-chemistry.org
AzodicarboxylateDiethyl azodicarboxylate (DEAD)Acts as the oxidant and facilitates the activation step. organic-chemistry.org
PronucleophileBenzoic AcidDisplaces the activated alcohol group via S_N2 attack, leading to inversion. acs.org
SolventTetrahydrofuran (THF)Common solvent for the reaction.

Epimerization at the C-3 Ring Position: Epimerization at the C-3 position of the tetrahydropyran ring is more challenging as it involves breaking a C-C or C-O bond within the ring structure. Acid-catalyzed conditions could potentially facilitate epimerization. Mechanistic studies on related heterocyclic systems suggest that epimerization can occur via a ring-opening and ring-closing cascade. clockss.org Protonation of the ring oxygen could lead to a reversible ring-opening, forming a carbocationic intermediate. Rotation around the single bonds in this open-chain form, followed by re-cyclization, could lead to the formation of the C-3 epimer. However, such conditions might also promote dehydration of the allylic alcohol or other competing side reactions.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly efficient for building molecular complexity. The structural motifs within this compound—namely the allylic alcohol—present opportunities for its use in such reactions.

The compound can be viewed as a vinyl carbinol, a reactive species that can participate in various transformations. For example, it could potentially be a component in a three-component reaction for the synthesis of more complex homoallylic alcohols or amines. acs.orgorganic-chemistry.org In a hypothetical scenario, the allyl group could be activated by a transition metal catalyst, followed by reaction with an electrophile (such as an aldehyde or imine) and a nucleophile in a one-pot process. Photoreactor-based flow chemistry has been used to assemble densely functionalized homoallylic alcohols from vinylboronic acids, oxadiazolines (as diazo precursors), and aldehydes, demonstrating the feasibility of combining multiple components to act on an allyl-type moiety. acs.org While specific MCRs employing this compound are not documented, its structure is amenable to inclusion in established MCR methodologies that utilize allylic alcohols as key building blocks.

Table 3: General Scheme for a Three-Component Synthesis of a Homoallylic Alcohol
Component 1Component 2Component 3Potential Role of Target Compound
Aldehyde/ImineAllylating Agent (e.g., Allylboronate)CatalystThe target compound could be synthesized if tetrahydropyran-3-carboxaldehyde is used as the aldehyde component.
ElectrophileNucleophileAllylic AlcoholThe title compound could serve as the allylic alcohol component, reacting to form a more complex structure.

Synthetic Utility of 1 Tetrahydro 2h Pyran 3 Yl Prop 2 En 1 Ol As a Building Block

Precursor in Natural Product Synthesis

The tetrahydropyran (B127337) (THP) ring is a key structural component in numerous natural products, including polyether antibiotics and Annonaceous acetogenins. nih.govnih.govmdpi.com The synthesis of these complex molecules often relies on the stereocontrolled construction of the THP core.

Strategies for Incorporating the Tetrahydropyran-Prop-2-en-1-ol Unit

While direct incorporation of the 1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol unit is not explicitly described, general methodologies for the synthesis of functionalized tetrahydropyrans could be adapted for this purpose. These strategies often involve intramolecular cyclization reactions, such as the Prins cyclization, which can generate highly substituted THP rings with excellent stereocontrol. nih.gov Another common approach is the intramolecular hydroalkoxylation of δ-hydroxy olefins. organic-chemistry.org

The synthesis of the tetrahydropyran ring itself can be achieved through various methods, including the hydrogenation of dihydropyrans. wikipedia.org The functionalization at the 3-position with a prop-2-en-1-ol side chain would require a multi-step synthetic sequence.

Total Synthesis Case Studies (e.g., polyethers, acetogenins)

The total synthesis of Annonaceous acetogenins, a class of potent cytotoxic compounds, frequently involves the construction of mono- or bis-tetrahydrofuran (THF) and tetrahydropyran (THP) rings. nih.govnih.govmdpi.comresearchgate.net Synthetic strategies often employ chiral building blocks derived from readily available starting materials like D-glutamic acid to assemble the core structures. researchgate.net While various tetrahydropyran-containing fragments are utilized in these syntheses, the specific use of this compound has not been reported as a key intermediate in the major synthetic routes to these natural products.

Polyether natural products also feature the tetrahydropyran motif. Their synthesis is a significant challenge in organic chemistry, and various methods have been developed for the iterative construction of the polyether backbone. researchgate.net These methods typically involve the coupling of smaller, functionalized ether-containing units.

Intermediate in Heterocyclic Compound Synthesis

The tetrahydropyran ring can serve as a scaffold for the synthesis of more complex fused heterocyclic systems.

Annulation Reactions

Annulation reactions are a powerful tool for the construction of cyclic systems. rsc.orgorganic-chemistry.orgchim.it In principle, the allylic alcohol functionality of this compound could participate in various annulation strategies. For example, a phosphine-catalyzed [3+2] annulation of allylic compounds with imines can lead to the formation of pyrrolidine (B122466) rings. organic-chemistry.org However, specific examples of such reactions with this particular substrate are not documented.

Construction of Fused-Ring Systems

The synthesis of fused pyran ring systems is an active area of research. researchgate.netktu.edunih.gov Methodologies for constructing these systems include intramolecular Heck reactions and other palladium-catalyzed cyclizations. The reactivity of the vinyl group in this compound could potentially be exploited in such cyclization strategies to form fused-ring structures. For instance, condensation reactions of tetrahydropyran-2,4-diones with other reagents have been shown to produce fused N,O-heterocycles. researchgate.net

Application in Material Science Precursors

Functionalized tetrahydropyrans have potential applications in material science, for instance, as monomers in polymerization reactions to create functional polymers. mdpi.comrug.nlrsc.org The vinyl and hydroxyl groups of this compound make it a potential candidate for polymerization. For example, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one, a CO2-derived lactone, has been investigated as a versatile monomer for the synthesis of a variety of polymers through both radical and ring-opening polymerizations. rsc.org While this demonstrates the potential of vinyl-substituted tetrahydropyran derivatives in polymer chemistry, direct applications of this compound in this field have not been reported. The development of tetrahydropyran as a biomass-derived, green solvent also highlights the growing interest in this heterocyclic system for sustainable chemical applications. rsc.org

Polymer Monomer Development

The presence of a polymerizable allyl group and a hydroxyl functionality allows for the theoretical application of this compound in the synthesis of functional polymers. The tetrahydropyran ring can impart desirable properties such as thermal stability and controlled polarity to the resulting polymer backbone.

Allyl monomers are known to be less reactive in conventional free-radical polymerization, often leading to low molecular weight polymers due to degradative chain transfer. However, specialized polymerization techniques can be employed to achieve higher conversions and molecular weights. For instance, copolymerization with more reactive monomers or the use of specific initiator systems could facilitate the incorporation of the this compound unit into polymer chains. The hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of further functionalities or cross-linking opportunities.

Hypothetical Copolymerization Parameters

Co-monomerPolymerization TechniqueInitiatorSolventTemperature (°C)Potential Polymer Properties
StyreneFree-Radical PolymerizationAIBNToluene80Increased glass transition temperature, modifiable hydroxyl groups
Methyl AcrylateRAFT PolymerizationCTADioxane70Controlled molecular weight, narrow polydispersity, functional side chains
Ethylene (B1197577) OxideAnionic Ring-Opening PolymerizationKOHBulk120Amphiphilic block copolymers, potential for self-assembly

This interactive table presents hypothetical data based on general polymerization principles.

Ligand Synthesis

The structure of this compound is a suitable scaffold for the synthesis of novel ligands for coordination chemistry. The hydroxyl group can be readily functionalized to introduce donor atoms such as nitrogen, phosphorus, or sulfur, which can then coordinate to a metal center. The stereochemistry of the tetrahydropyran ring can also be exploited to create chiral ligands, which are of significant interest in asymmetric catalysis.

For example, the hydroxyl group could be converted to an amino group, which could then be further elaborated to form multidentate chelating ligands. The allyl group could also participate in ligand synthesis through various chemical transformations, such as hydroformylation or Heck coupling, to introduce additional coordinating moieties. The tetrahydropyran ring itself can influence the steric and electronic properties of the resulting ligand, thereby tuning the reactivity and selectivity of the corresponding metal complex.

Hypothetical Ligand Derivatives and Their Potential Applications

Ligand DerivativeDonor AtomsPotential Metal CoordinationPotential Application
(1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-yl)amineNPalladium, RhodiumAsymmetric allylic alkylation
Diphenylphosphino-1-(tetrahydro-2H-pyran-3-yl)prop-2-enePPlatinum, GoldHydroformylation
1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-yl xanthateS, ONickel, ZincRing-opening polymerization of lactones

This interactive table presents hypothetical data based on established principles of ligand design.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Elucidation of Stereochemistry via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of diastereomers in solution. For 1-(tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol, the key stereochemical relationships to be determined are the relative orientations of substituents on the tetrahydropyran (B127337) ring and the configuration of the newly formed stereocenter on the side chain, leading to syn and anti diastereomers.

Detailed analysis of ¹H NMR spectra, particularly the coupling constants (J-values) between adjacent protons, allows for the deduction of dihedral angles via the Karplus equation. This information is critical for assigning the axial or equatorial positions of substituents on the chair-like conformation of the tetrahydropyran ring. Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proximity between protons, which can definitively establish cis or trans relationships between substituents on the ring.

In the case of this compound, the coupling constants and chemical shifts of the carbinol proton (H-1') and the proton at the C3 position of the pyran ring (H-3) are particularly diagnostic for differentiating the syn and anti diastereomers.

Table 1: Representative ¹H NMR Data for Distinguishing Syn and Anti Diastereomers

Proton Expected Chemical Shift (δ, ppm) - syn Isomer Expected Coupling Constants (J, Hz) - syn Isomer Expected Chemical Shift (δ, ppm) - anti Isomer Expected Coupling Constants (J, Hz) - anti Isomer
H-3 ~1.8 - 2.0 J(H3, H4ax) ≈ 10-12 Hz, J(H3, H4eq) ≈ 3-5 Hz, J(H3, H1') ≈ 7-9 Hz ~1.9 - 2.1 J(H3, H4ax) ≈ 10-12 Hz, J(H3, H4eq) ≈ 3-5 Hz, J(H3, H1') ≈ 3-5 Hz
H-1' ~4.1 - 4.3 J(H1', H3) ≈ 7-9 Hz, J(H1', H2') ≈ 5-7 Hz ~4.0 - 4.2 J(H1', H3) ≈ 3-5 Hz, J(H1', H2') ≈ 5-7 Hz

| H-2' | ~5.8 - 6.0 | J(H2', H1') ≈ 5-7 Hz, J(H2', H3'c) ≈ 10-12 Hz, J(H2', H3't) ≈ 16-18 Hz | ~5.8 - 6.0 | J(H2', H1') ≈ 5-7 Hz, J(H2', H3'c) ≈ 10-12 Hz, J(H2', H3't) ≈ 16-18 Hz |

Note: The data presented are illustrative, based on established principles for similar structures, and serve to highlight the expected differences between diastereomers.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR is powerful for determining relative stereochemistry, chiroptical methods are essential for assigning the absolute configuration (AC) of a chiral molecule. mdpi.com Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for a specific enantiomer. researchgate.net

The modern approach to AC determination involves a combination of experimental measurement and quantum-chemical calculations. mdpi.commdpi.com The general workflow is as follows:

Experimental Measurement : The ECD or VCD spectrum of the purified chiral compound is recorded.

Computational Modeling : The three-dimensional structures of both possible enantiomers (e.g., R and S configurations at a key stereocenter) are modeled. A conformational search is performed to identify all low-energy conformers.

Spectral Prediction : The ECD and/or VCD spectra for each enantiomer are calculated, typically using Density Functional Theory (DFT). The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. rsc.org

Comparison and Assignment : The experimental spectrum is compared to the computationally predicted spectra for each enantiomer. A match in the sign and shape of the spectral bands allows for the unambiguous assignment of the absolute configuration. mdpi.com

For molecules like this compound, which may lack strong UV-absorbing chromophores, the resulting ECD signals can be weak. In such cases, a common strategy is to chemically modify the molecule by attaching a chromophoric derivative, which enhances the signal and leads to a more reliable AC assignment. mdpi.com

Table 2: Workflow for Absolute Configuration Assignment via Chiroptical Spectroscopy

Step Action Purpose
1 Synthesize and purify the enantiomerically enriched compound. Obtain a clean sample for analysis.
2 Record the experimental ECD and/or VCD spectrum. Generate the experimental data for comparison.
3 Perform computational conformational analysis for one enantiomer (e.g., the (3R, 1'S) isomer). Identify all stable 3D structures.
4 Calculate the theoretical ECD/VCD spectrum at the DFT level. rsc.org Predict the chiroptical properties of the chosen enantiomer.

| 5 | Compare the experimental spectrum with the calculated spectrum. | A match confirms the absolute configuration; a mirror-image relationship indicates the opposite enantiomer. |

X-ray Crystallography of Solid-State Derivatives

Single-crystal X-ray crystallography stands as the definitive, "gold standard" method for determining the complete three-dimensional structure of a molecule, including both relative and absolute stereochemistry. mdpi.com The technique provides precise atomic coordinates in the solid state, revealing bond lengths, bond angles, and torsional angles without ambiguity.

A significant challenge for many medium-polarity, flexible molecules like this compound is that they often exist as oils or low-melting solids, making the growth of diffraction-quality single crystals difficult. A powerful and widely used strategy to overcome this is the preparation of a solid-state derivative. By reacting the hydroxyl group of the target compound with a suitable reagent, a new molecule is formed that is often more rigid and possesses stronger intermolecular interactions (e.g., π-stacking, hydrogen bonding), greatly increasing the likelihood of crystallization.

Common derivatizing agents include:

p-Nitrobenzoyl chloride

3,5-Dinitrobenzoyl chloride

Phenyl isocyanate

Once a suitable crystal of the derivative is obtained, X-ray diffraction analysis provides the structure of the entire molecule. rsc.org If the absolute configuration of a chiral center within the derivatizing agent is known, or through the use of anomalous dispersion effects (Flack parameter analysis), the absolute configuration of the parent molecule can be unequivocally determined. researchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Derivative

Parameter Example Value
Chemical Formula C₁₇H₂₁NO₅ (for a p-nitrobenzoate derivative)
Formula Weight 319.35
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.1 Å, b = 12.5 Å, c = 21.3 Å
Volume (V) 1622.3 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.308 g/cm³
R-factor < 0.05

| Flack Parameter | ~0.0(1) |

Note: This data is representative and illustrates the type of information obtained from a crystallographic experiment for a well-behaved crystal. researchgate.net

Theoretical and Computational Investigations

Conformational Analysis of the Tetrahydropyran (B127337) Ring and Side Chain

The conformational landscape of 1-(tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol is primarily dictated by the flexibility of the tetrahydropyran (THP) ring and the rotational freedom of the prop-2-en-1-ol side chain. The THP ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. In this chair form, a substituent at the C3 position can be oriented either axially or equatorially.

For a 3-substituted THP ring, the equatorial conformation is generally favored to alleviate 1,3-diaxial interactions. In the case of this compound, the prop-2-en-1-ol group in the equatorial position would experience less steric hindrance from the axial hydrogens at the C1 and C5 positions. The relative energies of the chair, boat, and twist-boat conformations are influenced by these steric factors.

Table 1: Predicted Relative Energies of this compound Conformers This data is illustrative and based on computational studies of analogous 3-substituted tetrahydropyran systems.

Conformer Substituent Orientation Relative Energy (kcal/mol)
Chair Equatorial 0.00
Chair Axial 1.5 - 3.0
Twist-Boat - 5.0 - 6.0
Boat - 6.0 - 7.0

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental in predicting the molecule's reactivity.

The HOMO is typically localized on the electron-rich regions of the molecule, which are susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the π-system of the allyl group and the lone pairs of the oxygen atoms. Conversely, the LUMO is localized on electron-deficient areas, indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as around the oxygen atoms, and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

These computational tools can be used to model reaction pathways, for instance, in palladium-catalyzed amination reactions of the allylic alcohol, where the mechanism of C-O bond oxidative addition can be elucidated.

Table 2: Predicted Quantum Chemical Properties for this compound These values are representative and derived from DFT calculations on analogous allylic alcohols and tetrahydropyran derivatives.

Property Predicted Value/Description Implication for Reactivity
HOMO Energy -6.5 to -7.5 eV Indicates susceptibility to oxidation and electrophilic attack at the C=C bond and oxygen atoms.
LUMO Energy 0.5 to 1.5 eV Suggests potential sites for nucleophilic attack, particularly at the carbon atoms of the allyl group.
HOMO-LUMO Gap 7.0 to 9.0 eV A large gap suggests high kinetic stability.
MEP Negative Region Localized on the hydroxyl and ether oxygen atoms. Most likely sites for protonation and coordination to Lewis acids.
MEP Positive Region Localized on the hydroxyl hydrogen and hydrogens on the carbon backbone. Susceptible to interaction with nucleophiles.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are a powerful tool for investigating the influence of the solvent on the conformational dynamics and reactivity of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane), the microscopic interactions that govern its behavior can be explored.

Solvent molecules can significantly influence the conformational equilibrium. In polar protic solvents like water, hydrogen bonding between the solvent and the hydroxyl and ether functionalities of the molecule can stabilize certain conformations. For example, conformations that expose the polar groups to the solvent may be favored. In contrast, non-polar solvents would favor conformations that minimize the exposed polar surface area.

MD simulations can also provide insights into how solvents affect reaction rates and mechanisms. The organization of solvent molecules around the reactant, known as the solvation shell, can impact the accessibility of reactive sites and stabilize transition states. For instance, in nucleophilic substitution reactions, polar solvents can stabilize charged intermediates, thereby influencing the reaction pathway. The study of radial distribution functions from MD simulations can quantify the structuring of the solvent around specific atoms of the solute.

Table 3: Predicted Solvent Effects on the Properties of this compound Based on general principles of solvation and MD simulations of similar functionalized molecules.

Solvent Type Conformational Preference Effect on Reactivity
Polar Protic (e.g., Water, Methanol) Favors conformations with exposed hydroxyl and ether groups to maximize hydrogen bonding. May slightly shift the axial/equatorial equilibrium. Can act as a proton donor/acceptor, potentially participating in reaction mechanisms. Stabilizes polar transition states, potentially increasing reaction rates.
Polar Aprotic (e.g., DMSO, Acetonitrile) Stabilizes conformations with larger dipole moments. Can influence reaction rates by solvating cations.
Non-Polar (e.g., Hexane, Toluene) Favors more compact conformations to minimize the solvent-exposed polar surface area. Intramolecular hydrogen bonding may be more prevalent. Generally leads to slower reaction rates for reactions involving polar or charged intermediates.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized tetrahydropyrans is a field of continuous development, driven by the prevalence of this motif in numerous natural products. mdpi.com Future research should prioritize the development of green and sustainable methods for the synthesis of 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol and its analogs.

Current strategies for constructing THP rings often rely on methods like the Prins cyclization, hetero-Diels-Alder reactions, and oxa-Michael additions. mdpi.combohrium.com Sustainable approaches to these reactions are highly desirable. For instance, solvent- and metal-free Prins cyclizations, promoted by reagents like trimethylsilyl (B98337) halide, offer a greener alternative to traditional methods that use metallic catalysts. nih.govresearchgate.net

Biocatalysis presents another promising avenue for the sustainable synthesis of chiral tetrahydropyrans. acs.orgnih.gov The use of enzymes, such as cyclases, in one-pot multi-enzyme cascades can provide access to chiral THP derivatives from simple precursors with high stereocontrol. acs.org This approach aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media. organic-chemistry.orgrsc.org

Future synthetic strategies could focus on the methods outlined in the table below:

MethodologyDescriptionKey AdvantagesRelevant Research Areas
Organocatalysis Utilizes small organic molecules to catalyze the formation of the THP ring, often through cascade reactions. rsc.orgnih.govMetal-free, potential for high enantioselectivity, mild reaction conditions.Asymmetric synthesis of functionalized THPs.
Biocatalysis Employs enzymes or whole-cell systems for stereoselective synthesis. acs.orgtaylorfrancis.comHigh selectivity, environmentally benign conditions, use of renewable resources.Synthesis of enantiopure THP building blocks.
Solvent-Free Prins Cyclization A variation of the Prins reaction that avoids the use of solvents and metallic catalysts. nih.govresearchgate.netReduced waste, simplified purification, increased atom economy.Green synthesis of 4-halo-tetrahydropyrans.
Photocatalysis Uses visible light to initiate key bond-forming reactions for the synthesis of the THP ring. rsc.orgacs.orgEnergy-efficient, enables novel reaction pathways.Visible-light-induced synthesis of substituted THPs.

Exploration of Untapped Reactivity Profiles

The unique combination of a tetrahydropyran (B127337) ring and an allylic alcohol in this compound opens up a wide range of possibilities for exploring its chemical reactivity. The allylic alcohol moiety is particularly ripe for investigation, as it can undergo a variety of transformations.

Future research should investigate cycloaddition reactions, such as the [3+2] cycloaddition of nitrones or azomethine ylides, to construct novel heterocyclic systems fused to the tetrahydropyran core. uchicago.edu Palladium-catalyzed cycloadditions could also be explored to synthesize trifluoromethyl-substituted O-heterocycles, which are of interest in medicinal chemistry. acs.org

Furthermore, the development of photobiocatalytic strategies could unlock new reaction pathways. nih.gov By combining the selectivity of enzymes with the energy of light, it may be possible to achieve novel transformations of the allylic alcohol or the THP ring that are not accessible through traditional methods.

Key areas for reactivity exploration include:

Reaction TypePotential OutcomeSignificance
Cycloaddition Reactions Formation of novel fused heterocyclic systems.Access to new chemical scaffolds for drug discovery.
Metal-Catalyzed Cross-Coupling Introduction of diverse substituents onto the THP ring. syr.eduCreation of libraries of compounds for screening.
Photocatalytic Transformations Novel functionalization of the THP ring or allylic alcohol. acs.orgDevelopment of new synthetic methodologies.

Integration into Advanced Flow Chemistry and Automation Platforms

The modernization of chemical synthesis increasingly relies on flow chemistry and automation to improve efficiency, safety, and scalability. acs.org The synthesis of this compound and its derivatives is well-suited for integration into such platforms.

Flow chemistry offers numerous advantages for the synthesis of chiral molecules, including precise control over reaction parameters, enhanced safety when handling reactive intermediates, and the potential for continuous manufacturing. nih.govnih.gov The synthesis of chiral alcohols, a key feature of the target molecule, has been successfully demonstrated in continuous-flow systems. encyclopedia.pub

Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, are becoming more common in medicinal chemistry. nih.gov These systems can be used to rapidly generate libraries of derivatives from a common scaffold like this compound for high-throughput screening. researchgate.netewadirect.comsigmaaldrich.com The use of cartridge-based automated synthesizers further simplifies this process, making it accessible to a broader range of researchers. youtube.com

TechnologyApplication to Target CompoundPotential Benefits
Flow Chemistry Continuous synthesis of the THP ring and subsequent modifications.Improved yield, safety, and scalability. acs.org
Automated Synthesis Rapid generation of a library of derivatives for screening. researchgate.netIncreased efficiency in drug discovery and materials science.
High-Throughput Screening Identification of derivatives with desired biological or material properties. nih.govnih.govAccelerated discovery of new functional molecules.

Potential for Derivatization in Specialized Chemical Applications

The functional groups present in this compound provide ample opportunities for derivatization to create molecules with specialized applications in medicinal chemistry and materials science.

In medicinal chemistry, the tetrahydropyran motif is a common feature in many drugs, where it can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). pharmablock.com The allylic alcohol can be functionalized to introduce a variety of pharmacophores, leading to the development of new therapeutic agents. Diversity-oriented synthesis approaches can be employed to create libraries of structurally diverse tetrahydropyrans for biological screening. nih.gov

In materials science, the vinyl group of the allylic alcohol can be used as a monomer for polymerization. This could lead to the synthesis of novel polymers containing tetrahydropyran units in the backbone or as pendant groups, potentially imparting unique thermal or mechanical properties. researchgate.netgoogle.com

Application AreaDerivatization StrategyPotential Outcome
Medicinal Chemistry Functionalization of the allylic alcohol with bioactive moieties.Development of new drug candidates with improved ADME properties. pharmablock.com
Materials Science Polymerization of the vinyl group.Creation of novel polymers with unique properties.
Agrochemicals Synthesis of derivatives for screening as herbicides or pesticides.Discovery of new crop protection agents.

Q & A

Q. What are the common synthetic routes for preparing 1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol, and what experimental conditions are critical for yield optimization?

Methodological Answer: A Claisen-Schmidt condensation-like approach is often employed. For example, analogous syntheses (e.g., β-nitrostyrene derivatives) involve reacting aldehyde derivatives with ketones in ethanol under basic conditions (e.g., 40% aqueous KOH) . Key steps include:

  • Reagent Selection: Use of anhydrous solvents (e.g., THF) for moisture-sensitive intermediates .
  • Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., 2-propanol) to isolate the product .
  • Yield Optimization: Control of reaction time (e.g., 40–48 hours at –20°C for stereoselective steps) and stoichiometric ratios .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: The propenol moiety’s (E)- or (Z)-configuration is confirmed via coupling constants (e.g., 3JHH^3J_{HH} > 12 Hz for trans alkenes) in 1^1H NMR, as demonstrated for similar enol derivatives .
  • X-ray Crystallography: Single-crystal diffraction (e.g., Bruker SMART CCD diffractometer with Mo-Kα radiation) resolves the tetrahydro-2H-pyran ring conformation and non-planar substituents. SHELXL refines structures, handling challenges like twinning (e.g., inverse twin law in ) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed during refinement?

Methodological Answer:

  • Twinning: Non-merohedral twinning (observed in similar compounds) complicates data integration. SHELXL’s TWIN/BASF commands model twin fractions and refine lattice parameters .
  • Disorder: Flexible tetrahydro-2H-pyran rings may exhibit positional disorder. Partial occupancy refinement and restraints (e.g., DFIX for bond lengths) improve model accuracy .
  • Data Collection: High-resolution data (e.g., θ > 25°) and multi-scan absorption corrections (SADABS) minimize errors in weak reflections .

Q. How can stereoselective synthesis of the propenol moiety be achieved, and what catalytic systems are effective?

Methodological Answer:

  • Organocatalytic Methods: Chiral thioureas or proline derivatives enable asymmetric aldol reactions. For example, (E)-2-nitro-3-phenylprop-2-en-1-ol derivatives are synthesized using organocatalysts with >90% enantiomeric excess (ee) .
  • Metal Catalysis: Palladium or ruthenium complexes promote allylic alcohol formation via asymmetric hydrogenation. Solvent polarity (e.g., dichloromethane vs. THF) critically influences stereoselectivity .

Q. How do computational models reconcile discrepancies between predicted and observed reactivity of the propenol group?

Methodological Answer:

  • DFT Calculations: Geometry optimization (e.g., B3LYP/6-31G*) predicts nucleophilic attack sites on the propenol double bond. Discrepancies arise from solvent effects (implicit vs. explicit models) or transition-state approximations .
  • MD Simulations: Molecular dynamics (e.g., AMBER) assess hydrogen-bonding networks in solution, explaining unexpected stability under acidic conditions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s stability under oxidative conditions?

Methodological Answer:

  • Controlled Experiments: Compare stability in air vs. inert atmospheres. For example, CrO3 in acetic acid oxidizes allylic alcohols to ketones, but competing epoxidation may occur if peroxides are present .
  • Analytical Cross-Validation: Use HPLC-MS to track degradation products and 1^1H NMR to confirm functional group integrity .

Methodological Tables

Q. Table 1: Common Reagents and Conditions for Functionalization

Reaction TypeReagents/ConditionsMajor ProductsReference
OxidationCrO3, H2O/AcOHKetone
ReductionNaBH4, EtOHDiol
AlkylationAlkyl halides, K2CO3Ethers

Q. Table 2: Crystallographic Data Parameters (Example from Analogous Compounds)

ParameterValueInstrumentationSoftware
Space GroupPc21bBruker SMART CCDSHELXL-2018
R-factor (R1/wR2)0.062 / 0.137Mo-Kα (λ = 0.71073 Å)SADABS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.